molecular formula C5H3F2NO B600026 2,6-Difluoropyridin-4-ol CAS No. 197717-50-3

2,6-Difluoropyridin-4-ol

Cat. No.: B600026
CAS No.: 197717-50-3
M. Wt: 131.082
InChI Key: QKUUERXIALDNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position on the pyridine ring. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Difluoropyridin-4-ol are not well-documented in the literature. As a derivative of pyridine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluorine atoms and the hydroxyl group in the compound .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of this compound over time in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This would include information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridin-4-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with hydroxylating agents under controlled conditions. For instance, the use of lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures has been studied for the ortholithiation of 2,6-difluoropyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

  • Substitution reactions can yield derivatives with different functional groups replacing the fluorine atoms.
  • Oxidation can produce 2,6-difluoropyridin-4-one.
  • Reduction can lead to the formation of 2,6-difluoropyridine.

Scientific Research Applications

2,6-Difluoropyridin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 2,6-Dichloropyridine

Comparison: 2,6-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,6-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUUERXIALDNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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